molecular formula C15H24O7 B12077996 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one

5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one

Cat. No.: B12077996
M. Wt: 316.35 g/mol
InChI Key: YNMDDWUIMIGGQD-UHFFFAOYSA-N
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Description

The compound 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one is a complex organic molecule characterized by multiple dioxolane rings Dioxolanes are five-membered cyclic ethers with two oxygen atoms, often used in organic synthesis due to their stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one typically involves the condensation of glycolic acid with acetone in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) in diethyl ether. This reaction forms the dioxolane rings through a series of cyclization steps.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one can undergo various chemical reactions, including:

    Oxidation: The dioxolane rings can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane rings into diols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxolane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Produces carbonyl compounds such as aldehydes or ketones.

    Reduction: Yields diols.

    Substitution: Results in the formation of substituted dioxolane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its stability and reactivity make it useful in organic synthesis, particularly in the formation of cyclic ethers and polyethers.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as scaffolds for drug design. The presence of multiple dioxolane rings may enhance the compound’s ability to interact with biological macromolecules.

Medicine

Pharmaceutical applications might include the development of new drugs with improved pharmacokinetic properties. The compound’s structure could be modified to enhance its bioavailability and target specificity.

Industry

In the industrial sector, this compound could be used in the production of polymers and resins. Its ability to form stable cyclic structures makes it valuable in materials science for creating high-performance materials.

Mechanism of Action

The mechanism by which 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one exerts its effects depends on its application. In chemical reactions, the dioxolane rings can act as protecting groups, stabilizing reactive intermediates. In biological systems, the compound may interact with enzymes or receptors, altering their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolan-4-one
  • 2,2-Dimethyl-1,3-dioxolane-4-methanamine
  • (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

Uniqueness

Compared to similar compounds, 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one stands out due to its multiple dioxolane rings, which confer unique chemical properties. These rings enhance the compound’s stability and reactivity, making it particularly useful in synthetic chemistry and materials science.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

The compound 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H26O6C_{15}H_{26}O_6 with a molecular weight of approximately 286.37 g/mol. The structure features multiple dioxolane rings which contribute to its unique chemical behavior and biological activity.

Antiviral Properties

Research indicates that derivatives of dioxolane compounds exhibit antiviral properties. A study focused on 2,2-dimethyl-1,3-dioxolane derivatives demonstrated their efficacy as inhibitors of human rhinovirus 3C protease, a critical enzyme in the viral life cycle. The structure–activity relationship (SAR) analysis showed that modifications to the dioxolane ring significantly influenced antiviral activity .

Antioxidant Activity

The antioxidant potential of dioxolane-containing compounds has been explored in various studies. The presence of dioxolane moieties can enhance the radical-scavenging ability of these compounds. For instance, compounds similar to 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-... have been shown to reduce oxidative stress markers in cellular models .

Anti-inflammatory Effects

Compounds with dioxolane structures have been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways .

The biological activities of 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-... can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit viral proteases and cyclooxygenases by binding to their active sites.
  • Radical Scavenging : The dioxolane structure allows for electron donation to free radicals, thus neutralizing them.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways related to inflammation and oxidative stress.

Case Study 1: Antiviral Activity Against Rhinovirus

A study by Zhang et al. (2017) synthesized several dioxolane derivatives and tested their effectiveness against rhinovirus. The most active compound exhibited an IC50 value indicating potent inhibition of viral replication .

Case Study 2: Antioxidant Properties

In a cellular model of oxidative stress, a derivative of the compound demonstrated significant reduction in reactive oxygen species (ROS) levels compared to controls. This suggests potential applications in managing oxidative stress-related conditions .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntiviralInhibition of viral proteases
AntioxidantRadical scavenging
Anti-inflammatoryInhibition of COX enzymes

Properties

Molecular Formula

C15H24O7

Molecular Weight

316.35 g/mol

IUPAC Name

5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one

InChI

InChI=1S/C15H24O7/c1-13(2)17-7-8(18-13)9-10(20-14(3,4)19-9)11-12(16)22-15(5,6)21-11/h8-11H,7H2,1-6H3

InChI Key

YNMDDWUIMIGGQD-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)C2C(OC(O2)(C)C)C3C(=O)OC(O3)(C)C)C

Origin of Product

United States

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